molecular formula C8H9NO2 B155146 cis-1,2,3,6-Tetrahydrophthalimide CAS No. 1469-48-3

cis-1,2,3,6-Tetrahydrophthalimide

Cat. No.: B155146
CAS No.: 1469-48-3
M. Wt: 151.16 g/mol
InChI Key: CIFFBTOJCKSRJY-OLQVQODUSA-N
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Chemical Reactions Analysis

Polymerization Reactions

cis-1,2,3,6-Tetrahydrophthalimide can also undergo polymerization reactions. For instance:

  • Polymerization with BPO : In the presence of benzoyl peroxide (BPO), this compound can be polymerized to form high molecular weight polymers. The reaction conditions often involve heating in a suitable solvent like dimethylformamide (DMF) .

Hydrolysis and Environmental Reactions

In environmental conditions:

  • Hydrolysis : The compound is susceptible to hydrolysis due to the presence of reactive functional groups. This reaction leads to the formation of tetrahydrophthalic acid:

    cis 1 2 3 6 Tetrahydrophthalimide+H2OTetrahydrophthalic Acid\text{cis 1 2 3 6 Tetrahydrophthalimide}+H_2O\rightarrow \text{Tetrahydrophthalic Acid}

This transformation is significant for understanding its environmental impact and degradation pathways .

Characterization Techniques

Characterization of the synthesized derivatives and reaction products is typically performed using:

  • Nuclear Magnetic Resonance (NMR) : Proton NMR spectra provide insights into the structural integrity and purity of the compounds.

  • Fourier Transform Infrared Spectroscopy (FTIR) : FTIR analysis helps identify functional groups present in the compounds by observing characteristic absorption bands.

Table 1: FTIR Spectral Data of Compounds Derived from this compound

Compound No.C-H Olefin or ArC=O ImideC-NOthers
13045 cm1^{-1}1750 cm1^{-1}1303 cm1^{-1}C-C (Ar) 1445 cm1^{-1}
23041 cm1^{-1}1774 cm1^{-1}1325 cm1^{-1}COCl 1841 cm1^{-1}
33015 cm1^{-1}1778 cm1^{-1}1329 cm1^{-1}CO Ester 1838 cm1^{-1}

This table summarizes key spectral data that confirms the successful synthesis of various derivatives .

Scientific Research Applications

Synthesis of Bioactive Compounds

Cyclic imides like cis-1,2,3,6-tetrahydrophthalimide serve as crucial intermediates in the synthesis of various bioactive compounds. They are utilized in the development of agrochemicals and pharmaceuticals due to their ability to form diverse derivatives.

Case Study : Research indicates that derivatives of this compound exhibit antimicrobial properties. In a study using the disc diffusion method against E. coli and Staphylococcus aureus, several synthesized compounds showed notable inhibition zones, indicating potential for therapeutic applications .

Compound No.Inhibition Zone (mm)
Standard (Cephalexin)48
Compound 33
Compound 42
Compound 53

Drug Development

The compound's structure allows for modifications that enhance pharmacological activity. For example, N-substituted derivatives have been synthesized to improve solubility and bioavailability in drug formulations.

Bio-Based Polymers

Recent studies have focused on the polymerization of N-substituted this compound derivatives to create bio-based materials. These polymers are environmentally friendly alternatives to traditional plastics.

Process Overview :

  • Synthesis of N-alkyl derivatives through reactions with various chlorides.
  • Polymerization using benzoyl peroxide as an initiator under heat.
  • Characterization via techniques such as FTIR and NMR.

Results : The resulting polymers demonstrated good thermal stability and mechanical properties suitable for industrial applications .

Coatings and Adhesives

Due to its thermal stability and chemical resistance, this compound is also utilized in developing coatings and adhesives that require durability under harsh conditions.

Analytical Chemistry Applications

Mechanism of Action

The mechanism of action of cis-1,2,3,6-Tetrahydrophthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Further research is needed to fully elucidate its detailed mechanisms of action .

Comparison with Similar Compounds

  • cis-1,2,3,6-Tetrahydrophthalic anhydride
  • Phthalimide
  • 1,2-Cyclohexanedicarboxylic anhydride

Comparison: cis-1,2,3,6-Tetrahydrophthalimide is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and exhibits unique chemical properties that make it valuable in various research and industrial contexts .

Biological Activity

Cis-1,2,3,6-Tetrahydrophthalimide (THPI) is an organic compound derived from tetrahydrophthalic anhydride. It has garnered attention for its diverse biological activities, particularly in the context of its role as a metabolite of the widely used fungicide Captan. This article aims to summarize the biological activity of THPI, focusing on its pharmacological properties, toxicological profiles, and potential applications in various fields.

  • Molecular Formula : C8H9NO2
  • Molecular Weight : Approximately 151.16 g/mol
  • Physical Appearance : Yellow to light beige powder or flakes
  • Melting Point : 131 to 138 °C

Biological Activity Overview

THPI exhibits a range of biological activities that have been explored through various studies:

Antimicrobial Activity

Research has demonstrated that THPI and its derivatives possess antimicrobial properties. A study involving synthesized N-substituted THPI derivatives showed significant inhibitory effects against Gram-negative bacteria such as Escherichia coli:

Compound No.Inhibition Zone (mm)
Standard (Cephalexin)48
THPI Derivative 13
THPI Derivative 22
THPI Derivative 34

These results indicate that while some derivatives show limited activity, others may provide a basis for developing new antimicrobial agents .

Toxicological Studies

The toxicological profile of THPI has been assessed in various animal models. Notably, there is no evidence of carcinogenicity associated with THPI based on available studies . In vivo tests have shown that THPI does not exhibit significant acute toxicity when administered at typical exposure levels found in agricultural settings.

Metabolism and Biomonitoring

THPI is recognized as a specific metabolite of Captan, which is frequently used in agriculture as a fungicide. Studies have indicated that monitoring THPI levels can serve as an effective biomarker for Captan exposure among agricultural workers . For instance, a study involving orchard pesticide applicators found detectable levels of THPI in urine samples, correlating with the frequency and intensity of Captan application .

Case Studies

  • Agricultural Health Study : This study evaluated pesticide exposure among orchard workers and highlighted the significance of THPI as a biomarker for Captan exposure. The results indicated that higher levels of THPI in urine were associated with increased exposure to Captan during pesticide application .
  • Metabolism Studies : In lactating goats and laying hens dosed with Captan, metabolites including THPI were tracked to assess the distribution and excretion patterns. The studies revealed that significant portions of the administered dose were recovered in excreta and milk, underscoring the need for careful monitoring in food safety contexts .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing cis-1,2,3,6-Tetrahydrophthalimide, and how is its structural purity validated?

  • Methodology : Synthesis typically involves the reaction of cyclohexene derivatives with ammonia or urea under controlled conditions. Structural validation employs nuclear magnetic resonance (NMR) for stereochemical confirmation, infrared spectroscopy (IR) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .
  • Key Considerations : Ensure anhydrous conditions to avoid side reactions. Use deuterated solvents (e.g., DMSO-d6) for NMR to resolve cis/trans isomerism .

Q. How is this compound quantified in environmental samples, given its thermal instability during gas chromatography (GC)?

  • Methodology : Employ comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS) to improve separation and reduce thermal degradation. Use deuterated analogs (e.g., ring-d6 isotopologues) as internal standards to correct for analyte loss .
  • Data Handling : Calculate degradation conversion rates (e.g., 57% for captan at low concentrations) by monitoring characteristic ion ratios (e.g., m/z 79 for the degradation product) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., molecular weight, melting point) of this compound?

  • Methodology : Cross-validate data using authoritative databases (e.g., NIST, CAS Registry) and replicate measurements under standardized conditions. For example:

  • Molecular Weight : Confirm via HRMS (theoretical: 151.1626 g/mol) .
  • Melting Point : Use differential scanning calorimetry (DSC) to resolve conflicting reports (134–138°C vs. 134–138°C in vs. 16) .
    • Challenges : Variations may arise from impurities or isomer contamination. Purify samples via recrystallization in ethanol .

Q. What strategies are effective for designing this compound derivatives as α1A-adrenergic receptor antagonists with improved selectivity?

  • Experimental Design :

  • Structural Modifications : Introduce substituents at the imide nitrogen or cyclohexene ring to enhance binding affinity. For example, Ranbaxy Research Laboratories synthesized derivatives with general structure II (see ) .
  • In Silico Screening : Use molecular docking to predict interactions with α1A receptor pockets (e.g., hydrophobic residues in transmembrane domains).
    • Validation : Test selectivity via radioligand binding assays against α1B and α1D subtypes .

Q. How do environmental factors influence the stability and degradation pathways of this compound in polymer nanocomposites?

  • Methodology : Simulate conditions using thermogravimetric analysis (TGA) and pyrolysis-GC/MS to identify degradation byproducts (e.g., phthalimide derivatives). In thermoplastic starch/montmorillonite nanocomposites, the compound acts as a plasticizer but degrades above 200°C, releasing CO and NOx .
  • Mitigation : Incorporate antioxidants (e.g., hindered phenols) to stabilize the matrix .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistent CAS registry numbers (e.g., 1469-48-3 vs. 85-40-5) for this compound?

  • Resolution : Verify entries via the CAS Common Chemistry database. The correct CAS for the cis-isomer is 1469-48-3, while 85-40-5 refers to an outdated or alternative registry entry. Cross-reference with IUPAC nomenclature and spectral libraries .

Q. Analytical Challenges

Q. What are the best practices for detecting this compound as a pesticide degradation product in water?

  • Workflow :

Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.

Instrumentation : GC×GC-ToFMS with a non-polar/mid-polar column set (e.g., Rxi-5Sil MS + Rxi-17Sil MS) for enhanced separation .

Quantification : Apply matrix-matched calibration to account for signal suppression/enhancement.

  • Pitfalls : Thermal degradation during GC injection (16–57% loss for captan). Use cold injection systems or LC-MS/MS as an alternative .

Q. Applications in Material Science

Q. How does this compound function in nanocomposite synthesis?

  • Role : Acts as a dual-purpose agent—plasticizing thermoplastic starch and swelling montmorillonite clay. This enhances mechanical properties but requires optimization of loading ratios (typically 5–10 wt%) to avoid phase separation .

Properties

IUPAC Name

(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFBTOJCKSRJY-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041220
Record name cis-1,2,3,6-Tetrahydrophthalimide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-48-3, 27813-21-4
Record name cis-1,2,3,6-Tetrahydrophthalimide
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Record name 4-Cyclohexene-1,2-dicarboximide, cis-
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Record name 1469-48-3
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Record name cis-1,2,3,6-Tetrahydrophthalimide
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Record name cis-1,2,3,6-tetrahydrophthalimide
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Record name cis-4-cyclohexene-1,2-dicarboximide
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Record name 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

cis-1,2,3,6-Tetrahydrophthalimide
cis-1,2,3,6-Tetrahydrophthalimide
cis-1,2,3,6-Tetrahydrophthalimide
cis-1,2,3,6-Tetrahydrophthalimide
cis-1,2,3,6-Tetrahydrophthalimide
cis-1,2,3,6-Tetrahydrophthalimide

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